

In-Depth Technical Guide: Physicochemical Properties of 9-O-Methyl-4-hydroxyboeravinone B

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Compound of Interest

Compound Name: 9-O-Methyl-4-hydroxyboeravinone
B

Cat. No.: B131129

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Abstract

9-O-Methyl-4-hydroxyboeravinone B is a naturally occurring rotenoid, a class of isoflavonoid compounds. It has been identified in the roots of medicinal plants such as *Boerhavia diffusa* and *Mirabilis jalapa*[1][2]. This technical guide provides a comprehensive overview of the known physicochemical properties of **9-O-Methyl-4-hydroxyboeravinone B**. The document details its structural and physical characteristics, alongside methodologies for its isolation and analysis. Furthermore, it explores the biological context of related compounds, focusing on relevant signaling pathways, and provides representative experimental protocols for assessing its potential antioxidant and anti-inflammatory activities. This guide is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The structural and physical properties of **9-O-Methyl-4-hydroxyboeravinone B** are summarized below. Data is compiled from various chemical databases and scientific literature. It is important to note that while some properties have been determined experimentally, others are computationally predicted.

Structural and Chemical Identity

Property	Value	Source
IUPAC Name	4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one	PubChem
Synonyms	9-O-Methyl-4-hydroxyboeravinone B	ChemSrc
CAS Number	333798-10-0	ChemSrc
Molecular Formula	C ₁₈ H ₁₄ O ₇	PubChem
Molecular Weight	342.3 g/mol	PubChem
InChI	InChI=1S/C18H14O7/c1-7-10(23-2)6-11-13(14(7)20)15(21)12-8-4-3-5-9(19)16(8)25-18(22)17(12)24-11/h3-6,18-20,22H,1-2H3	PubChem
InChIKey	HTLOGFXLFFWJOX-UHFFFAOYSA-N	PubChem
SMILES	CC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(OC4=C3C=CC=C4O)O)OC	PubChem

Physical and Chemical Properties

Property	Value	Notes
Melting Point	Not available	Data not found in the surveyed literature.
Boiling Point	672.9 ± 55.0 °C at 760 mmHg	Predicted value.
Density	1.6 ± 0.1 g/cm ³	Predicted value.
Solubility	Not specifically documented. Generally, rotenoids are soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate, with limited solubility in water.	General characteristic of the compound class.
LogP	3.43	Predicted value, indicating moderate lipophilicity.
Storage Temperature	2-8 °C	Recommended for long-term stability.

Spectroscopic Data

Detailed experimental spectroscopic data for **9-O-Methyl-4-hydroxyboeravinone B** are not widely available in public databases. The information below is based on data available for closely related boeravinone compounds and general characteristics of the rotenoid scaffold. This section will be updated as more specific data becomes available.

- **¹H-NMR Spectroscopy:** Proton NMR is crucial for elucidating the substitution pattern on the aromatic rings and the stereochemistry of the B/C ring junction. Expected signals would include aromatic protons, methoxy group protons, and methyl group protons, with chemical shifts and coupling constants characteristic of the rotenoid structure.
- **¹³C-NMR Spectroscopy:** Carbon NMR provides information on the number and types of carbon atoms in the molecule. PubChem indicates the existence of a ¹³C NMR spectrum, though the data is not directly accessible. The spectrum would be expected to show signals for carbonyl carbons, aromatic carbons, and aliphatic carbons, including those of the methyl and methoxy groups.

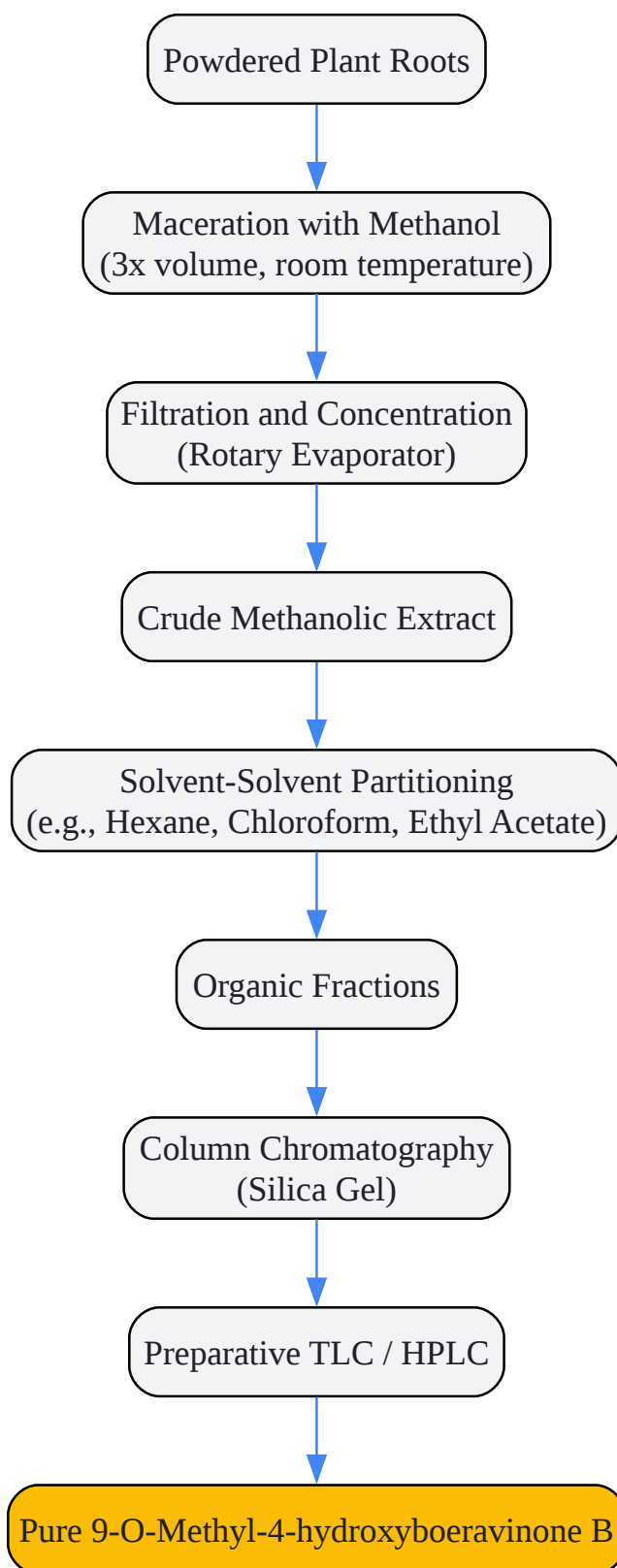
- **Mass Spectrometry (MS):** High-resolution mass spectrometry would confirm the elemental composition and provide the exact mass of the molecule. Fragmentation patterns observed in MS/MS experiments would be instrumental in confirming the core structure and the positions of substituents.
- **Infrared (IR) Spectroscopy:** The IR spectrum would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups present in the molecule.
- **UV-Vis Spectroscopy:** The UV-Vis spectrum would exhibit absorption maxima characteristic of the chromophoric system of the rotenoid scaffold.

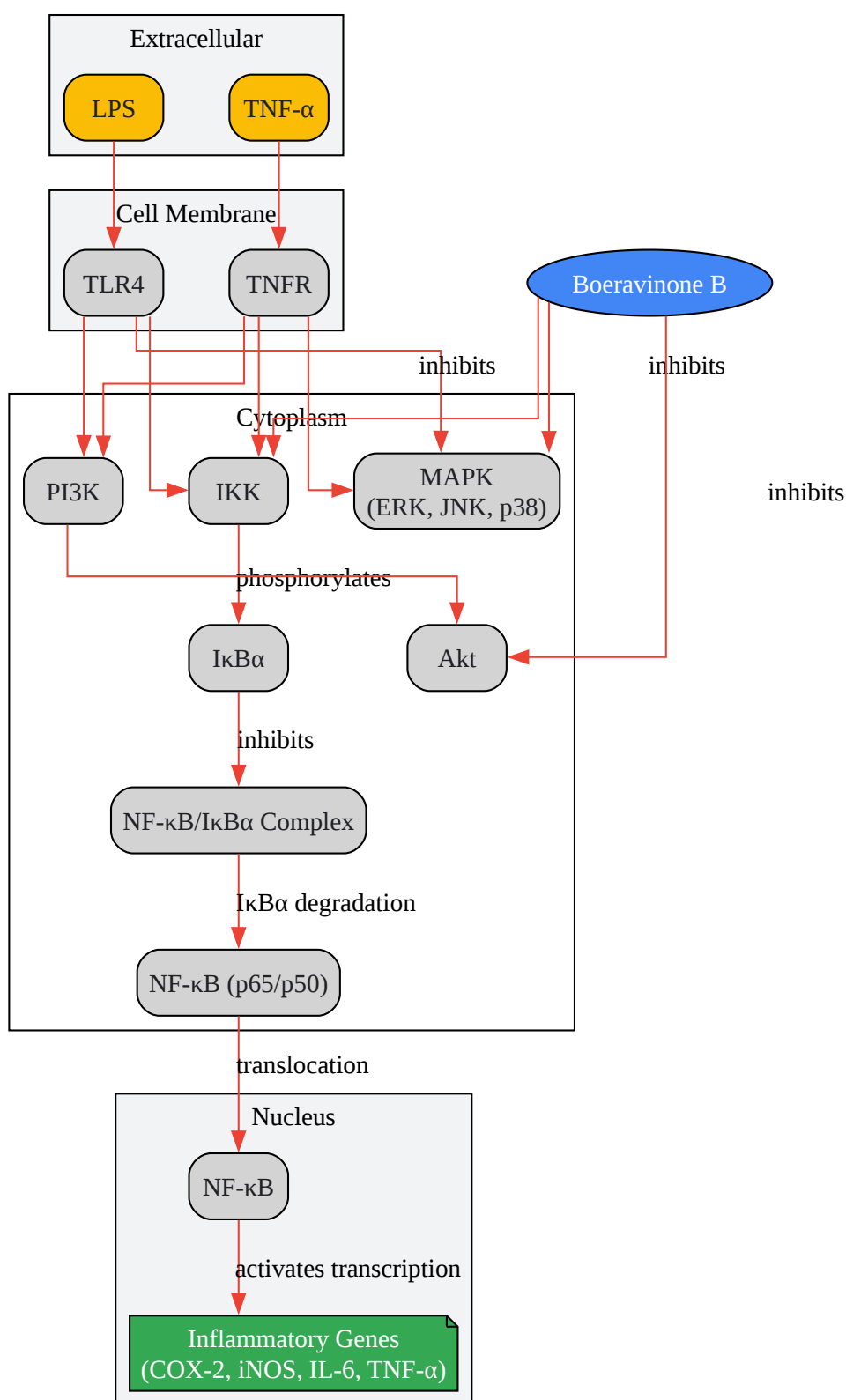
Experimental Protocols

The following sections provide detailed, representative methodologies for the isolation and biological evaluation of rotenoids like **9-O-Methyl-4-hydroxyboeravinone B**. These protocols are based on established procedures for similar compounds and can be adapted for specific research needs.

Isolation and Purification of Rotenoids from Plant Material

This protocol describes a general method for the extraction and isolation of rotenoids from the roots of *Boerhavia diffusa* or *Mirabilis jalapa*.





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